5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound is a pyrimido[4,5-d]pyrimidine-2,4-dione derivative with distinct substituents:
- 1- and 3-positions: Methyl groups, which may stabilize the heterocyclic core and reduce metabolic degradation.
- 7-position: A 4-nitrophenyl group, introducing strong electron-withdrawing effects that could influence binding interactions with target enzymes.
Properties
CAS No. |
847190-71-0 |
|---|---|
Molecular Formula |
C21H16FN5O4S |
Molecular Weight |
453.45 |
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(32-11-13-5-3-4-6-15(13)22)24-17(23-18)12-7-9-14(10-8-12)27(30)31/h3-10H,11H2,1-2H3 |
InChI Key |
ZHIJJSRFMKWBMG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=CC=C4F)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, and mechanisms of action based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 487.9 g/mol. The structure features a unique arrangement of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 487.9 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thioether : The reaction between 2-fluorobenzyl chloride and a thiol compound under basic conditions forms the benzyl thioether.
- Cyclization : This intermediate undergoes cyclization with a pyrimidine derivative in the presence of a catalyst.
- Functional Group Modification : Introduction of the nitrophenyl group through substitution reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structures have shown activity against various cancer cell lines including leukemia and solid tumors at low micromolar concentrations. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Resistant Strains : Research indicates that derivatives of pyrimidine compounds can inhibit the growth of resistant bacterial strains such as Staphylococcus aureus and Enterococcus faecium at nanomolar concentrations .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in nucleotide synthesis or cell cycle regulation.
- Receptor Binding : Potential binding to receptors involved in apoptosis pathways has been suggested as a mechanism for its anticancer effects.
Case Studies
- Anticancer Study : A study involving a series of pyrimidine derivatives showed that those with fluorinated side chains exhibited enhanced potency against leukemia cells. The specific compound was able to induce apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Another investigation assessed the efficacy of related compounds against multi-drug resistant bacteria. The results demonstrated that these compounds could significantly reduce bacterial load in vitro compared to standard antibiotics .
Scientific Research Applications
Key Features
- Functional Groups : The compound contains a fluorobenzyl thioether and a nitrophenyl group, which may enhance its interaction with biological targets.
- Reactivity : The presence of the thioether and nitro groups suggests potential for nucleophilic attack and redox reactions.
Biological Activities
Research indicates that compounds similar to 5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through inhibition of cell proliferation in various cancer cell lines. For instance, related compounds have been evaluated for their antiproliferative effects against human cancer cell lines such as MCF-7 and DU145 .
- Antimicrobial Properties : The compound's structural features may impart antimicrobial activity. Similar thioether-substituted pyrimidines have shown effectiveness against bacterial strains .
Research Applications
The applications of this compound can be categorized into several domains:
Medicinal Chemistry
- Drug Development : Given its unique structure and biological activities, this compound serves as a lead structure for developing new pharmaceuticals targeting cancer and infectious diseases.
- Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor makes it a candidate for further research in enzymology and drug design.
Material Science
- Synthesis of New Derivatives : The ability to modify the thioether or nitro groups allows researchers to create new derivatives with enhanced properties or activities.
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
- Anticancer Evaluation : A study synthesized various pyrimido[4,5-d]pyrimidine derivatives and evaluated their anticancer activity through the NCI's 60 human cancer cell line screening program. Some derivatives exhibited significant antiproliferative effects .
- Structural Characterization : Research involving the synthesis of similar compounds has utilized techniques such as X-ray crystallography to confirm their three-dimensional structures and assess their interactions with target biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related pyrimidopyrimidine derivatives, focusing on enzymatic inhibition mechanisms, potency, and substituent effects.
Table 1: Comparative Analysis of Pyrimidopyrimidine Derivatives
| Compound Name / Structure | Target Enzyme | Inhibition Type | IC50 (μM) | Phosphate Sensitivity | Key Substituents |
|---|---|---|---|---|---|
| APP-MP (4-amino-8-(β-D-ribofuranosylamino)-pyrimido[5,4-d]pyrimidine-5'-monophosphate) | PRS1/PRS2 | Mixed noncompetitive-uncompetitive | 5.2 (PRS1) | High (IC50 ↑70× with 50 mM phosphate) | Ribofuranosylamino, monophosphate |
| ADP (Adenosine diphosphate) | PRS1/PRS2 | Mixed noncompetitive-competitive | 9.6 (PRS1 Kii) | Moderate | Adenosine diphosphate backbone |
| Target Compound (5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)-pyrimido[4,5-d]pyrimidine-2,4-dione) | Hypothesized: PRS or kinase | Predicted: Competitive or noncompetitive | Not reported | Unknown | 2-fluorobenzylthio, 4-nitrophenyl, methyl |
Key Research Findings
Structural Influence on Inhibition Mechanism: APP-MP inhibits PRS1 via mixed noncompetitive-uncompetitive kinetics, binding primarily at the ADP allosteric site. Its ribofuranosyl and phosphate groups are critical for interacting with the enzyme’s regulatory domain . In contrast, ADP exhibits mixed noncompetitive-competitive inhibition, competing with ATP at the catalytic site while also binding allosterically. The competitive component (Ki = 2.8 μM) dominates in wild-type PRS1 . The target compound lacks the polar ribose and phosphate moieties of APP-MP, suggesting a different binding mode.
Substituent Effects on Potency and Selectivity :
- APP-MP ’s IC50 for PRS1 (5.2 μM) is significantly lower than that for PRS2 (23.8 μM), highlighting isozyme selectivity influenced by its nucleotide-like structure .
- The target compound ’s 2-fluorobenzylthio group may enhance binding affinity through halogen bonding or π-π stacking, while the nitro group could stabilize charge-transfer interactions. These features may compensate for the absence of APP-MP’s phosphate-mediated allosteric effects.
Mutant Enzyme Sensitivity: S.M. PRS1 (a mutant enzyme with reduced nucleotide sensitivity) shows resistance to APP-MP (Ki = 1.6 mM) but retains ADP inhibition (Ki = 6.4 μM). This confirms APP-MP’s reliance on the allosteric site, which is disrupted in the mutant . The target compound’s inhibition profile in mutant enzymes remains speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
